N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a nitrophenyl group, a methylsulfonyl group, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Sulfonation: The addition of a methylsulfonyl group.
Glycine Derivatization: The attachment of the glycine moiety.
Common reagents used in these reactions include nitric acid for nitration, methylsulfonyl chloride for sulfonation, and glycine or its derivatives for the final step. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its structural features, such as the nitro and sulfonyl groups, which can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)alanine
- N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)valine
Uniqueness
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-7-3-4-8(12(15)16)5-9(7)11(6-10(13)14)19(2,17)18/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLZPZRTGQSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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